molecular formula C54H92NO8P B12848534 [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate

[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate

Cat. No.: B12848534
M. Wt: 914.3 g/mol
InChI Key: IDBJTPGHAMAEMV-UHFFFAOYSA-N
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Description

3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide is a complex organic compound with a unique structure that includes multiple oxygen atoms, a nitrogen atom, and a phosphorus atom. This compound is known for its potential pharmacological activities and applications in materials science .

Preparation Methods

The synthesis of 3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide involves several steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex coordination materials. In biology and medicine, it may exhibit pharmacological activities, such as antibiotic properties. In the industry, it can be used in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially leading to its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C54H92NO8P

Molecular Weight

914.3 g/mol

IUPAC Name

2,3-di(tricosa-10,12-diynoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3

InChI Key

IDBJTPGHAMAEMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Origin of Product

United States

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